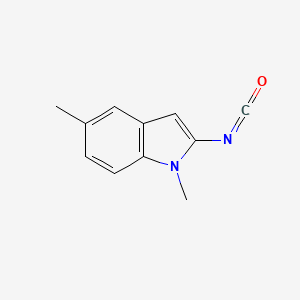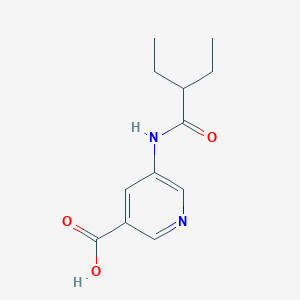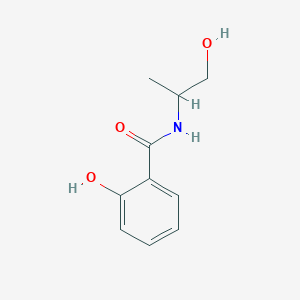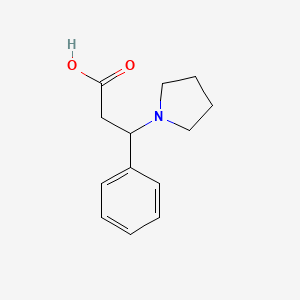
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of phenylacetic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves rigorous purification steps to achieve the desired purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyrrolidin-1-yl-propionic acid: Similar in structure but lacks the phenyl group.
Phenylacetic acid: Contains the phenyl group but lacks the pyrrolidin-1-yl group.
Uniqueness
3-Phenyl-3-(pyrrolidin-1-yl)propanoic acid is unique due to the presence of both the phenyl and pyrrolidin-1-yl groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
3-phenyl-3-pyrrolidin-1-ylpropanoic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16) |
InChI-Schlüssel |
WCQOIOOELNYCFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


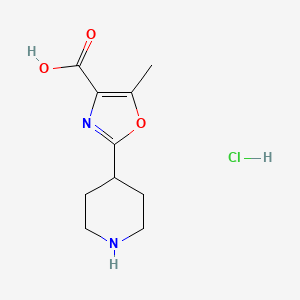


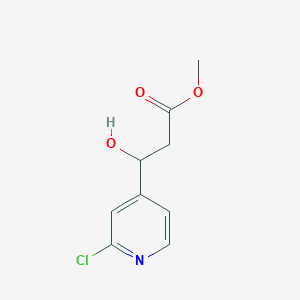
![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)

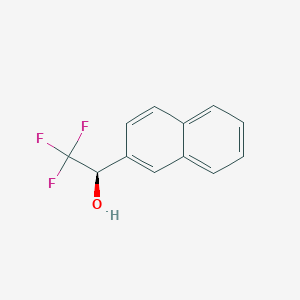
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)


